Analytical Profiling and Spectroscopic Elucidation of 3-Chloro-5-(pyridin-4-yl)aniline: A Multi-Modal Approach
Analytical Profiling and Spectroscopic Elucidation of 3-Chloro-5-(pyridin-4-yl)aniline: A Multi-Modal Approach
Executive Summary & Chemical Context
3-Chloro-5-(pyridin-4-yl)aniline (CAS: 1426806-67-8)[1] is a highly versatile bi-aryl building block frequently utilized in medicinal chemistry and advanced materials synthesis. Structurally, it features a 1,3,5-trisubstituted benzene core bearing a primary amine, a chlorine atom, and a 4-pyridyl substituent. This specific topological arrangement makes it an ideal precursor for palladium-catalyzed cross-coupling aminations[2] and transition-metal-catalyzed C–H activation methodologies[3].
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. The synergistic interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy is the gold standard for structural elucidation[4][5]. Every protocol detailed below is engineered as a self-validating system , ensuring that experimental choices (from solvent selection to ionization modes) are logically grounded in the molecule's physicochemical properties.
High-Resolution Mass Spectrometry (HRMS-ESI)
Methodological Rationale (Causality)
To accurately determine the exact mass, we utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The presence of both a basic pyridine nitrogen and a primary aniline amine makes the molecule an excellent candidate for Positive Electrospray Ionization (ESI+) . The basic sites readily accept protons ( H+ ) in the acidic mobile phase, yielding a highly sensitive [M+H]+ signal. Furthermore, the single chlorine atom provides a built-in self-validation mechanism via its distinct A/A+2 isotopic signature[6].
Quantitative Data Summary
| Parameter | Theoretical Value | Diagnostic Significance |
| Molecular Formula | C11H9ClN2 | Target composition |
| Monoisotopic Mass | 204.0454 Da | Base neutral mass |
| [M+H]+ ( 35Cl ) | 205.0527 m/z | Base peak (100% relative abundance) |
| [M+H]+ ( 37Cl ) | 207.0497 m/z | M+2 peak (~32% relative abundance) |
Step-by-Step Methodology: LC-HRMS Profiling
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Stock Solution : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.
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Working Dilution : Dilute the stock 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to yield a 1 µg/mL working solution. Causality: Formic acid forces the protonation of the pyridine ring prior to aerosolization.
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Chromatography : Inject 2.0 µL onto a C18 Reverse Phase column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes at 0.4 mL/min.
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Ionization : Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
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Mass Analysis : Acquire Time-of-Flight (TOF) mass data from m/z 50 to 1000. Use Leucine Enkephalin as a lock-mass compound for real-time mass axis correction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodological Rationale (Causality)
The interpretation of multi-nuclear NMR data relies heavily on established shielding and deshielding principles[4]. For 3-Chloro-5-(pyridin-4-yl)aniline, solvent selection is critical. We utilize DMSO- d6 rather than CDCl3 . Why? The molecule contains both a strong hydrogen-bond donor (aniline −NH2 ) and a strong acceptor (pyridine nitrogen). In non-polar solvents, this leads to severe intermolecular hydrogen bonding, causing line broadening and poor solubility. DMSO- d6 acts as a strong hydrogen-bond acceptor, disrupting these networks and ensuring sharp, highly resolved signals[6].
Quantitative Data Summary
Table 2: Predicted 1H NMR Assignments (400 MHz, DMSO- d6 ) | Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | H-2', H-6' (Py) | 8.60 | dd | 4.5, 1.5 | 2H | Strongly deshielded by adjacent pyridine nitrogen. | | H-3', H-5' (Py) | 7.60 | dd | 4.5, 1.5 | 2H | β to pyridine nitrogen; part of the AA'BB' system. | | H-4 (Ph) | 6.95 | t | 1.8 | 1H | Meta-coupling; located between Cl and Pyridyl groups. | | H-6 (Ph) | 6.85 | t | 1.8 | 1H | Meta-coupling; located between Pyridyl and NH2 groups. | | H-2 (Ph) | 6.65 | t | 1.8 | 1H | Meta-coupling; highly shielded by adjacent NH2 resonance. | | −NH2 | 5.60 | br s | - | 2H | Broad exchangeable amine protons. |
Table 3: Predicted 13C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift (ppm) | Carbon Type | Assignment | Structural Rationale |
|---|---|---|---|
| 150.5 | CH | C-2', C-6' (Py) | Deshielded by electronegative nitrogen. |
| 150.0 | Cq | C-1 (Ph) | Directly attached to the electron-donating −NH2 group. | | 146.5 | Cq | C-4' (Py) | Quaternary carbon linking pyridine to phenyl. | | 139.0 | Cq | C-5 (Ph) | Quaternary carbon linking phenyl to pyridine. | | 134.0 | Cq | C-3 (Ph) | Directly attached to the electronegative chlorine. | | 121.5 | CH | C-3', C-5' (Py) | β -carbons of the pyridine ring. | | 116.0 | CH | C-4 (Ph) | Shielded by para-resonance from the amine. | | 113.5 | CH | C-2 (Ph) | Shielded by ortho-resonance from the amine. | | 112.5 | CH | C-6 (Ph) | Shielded by ortho-resonance from the amine. |
Self-Validation Note: The primary amine acts as a strong π -electron donor. This electron density is delocalized onto the ortho (C-2, C-6) and para (C-4) positions, resulting in significant upfield shifts (112–116 ppm) compared to unfunctionalized arenes[7].
Step-by-Step Methodology: NMR Acquisition
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Sample Preparation : Weigh exactly 15.0 mg of the compound into a clean glass vial.
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Solvent Addition : Add 0.6 mL of DMSO- d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Dissolution : Sonicate the vial for 60 seconds to ensure complete dissolution, preventing magnetic susceptibility artifacts from particulate suspension.
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Transfer & Tuning : Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz spectrometer and perform automated tuning/matching for 1H and 13C nuclei.
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Shimming : Execute gradient shimming (Z1-Z5) until the TMS peak width at half-height is < 1.0 Hz.
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Acquisition : Acquire 1H (zg30, 16 scans, D1=1.5s) and 13C{1H} (zgpg30, 1024 scans, D1=2.0s) spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodological Rationale (Causality)
We utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellets. KBr is highly hygroscopic, and absorbed water exhibits a broad O-H stretch (~3300-3400 cm−1 ) that directly obscures the critical N-H stretching frequencies of the aniline primary amine. ATR-FTIR using a diamond crystal bypasses this matrix interference, providing a moisture-free baseline[4].
Quantitative Data Summary
| Wavenumber ( cm−1 ) | Vibrational Mode | Diagnostic Significance |
| ~3450, ~3360 | N-H stretch (Asym & Sym) | The doublet confirms a primary amine ( −NH2 ). |
| ~1620 | N-H bend | Characteristic scissoring of the primary amine. |
| ~1590, 1550 | C=C, C=N stretch | Aromatic ring breathing (Pyridine and Phenyl). |
| ~1080 | C-Cl stretch | Confirms the halogenated state of the arene. |
Step-by-Step Methodology: ATR-FTIR Analysis
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Crystal Cleaning : Clean the diamond ATR crystal with isopropanol and allow it to dry completely.
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Background Scan : Acquire a background spectrum (32 scans, 4 cm−1 resolution) to digitally subtract ambient H2O and CO2 .
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Sample Application : Place ~2 mg of solid powder directly onto the center of the diamond crystal.
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Compression : Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the solid matrix and the crystal surface (critical for evanescent wave penetration).
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Acquisition & Processing : Acquire the sample spectrum and apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.
Analytical Workflow & Structural Logic
The following diagrams illustrate the self-validating workflow and the logical mapping of spectroscopic data to the structural motifs of the target compound.
Fig 1. Multi-modal spectroscopic workflow for 3-Chloro-5-(pyridin-4-yl)aniline characterization.
Fig 2. Logical mapping of spectroscopic data to structural motifs of the target compound.
References
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NextSDS Chemical Substance Database : 3-chloro-5-(pyridin-4-yl)aniline (CAS: 1426806-67-8). Source: NextSDS. URL: [Link]
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Spectrometric Identification of Organic Compounds, 8th Edition . Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Source: John Wiley & Sons. URL:[Link]
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Structure Determination of Organic Compounds: Tables of Spectral Data . Pretsch, E., Bühlmann, P., & Badertscher, M. Source: Springer Professional. URL:[Link]
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Iridium(III)-Catalyzed Tandem Annulation of Pyridine-Substituted Anilines . Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]
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